molecular formula C7H4ClN3O B13906195 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde

3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde

Cat. No.: B13906195
M. Wt: 181.58 g/mol
InChI Key: INWHMTOANDXOJV-UHFFFAOYSA-N
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Description

3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde is a nitrogen-containing heterocyclic compound It features a pyrrole ring fused with a pyrazine ring, with a chlorine atom at the 3-position and an aldehyde group at the 7-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of pyrazin-3-amine and 3-chloropyrrole.

    Cyclization: The pyrazin-3-amine undergoes cyclization with 3-chloropyrrole under controlled conditions to form the pyrrolo[2,3-B]pyrazine core.

    Formylation: The resulting compound is then subjected to formylation to introduce the aldehyde group at the 7-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalysts and automated processes to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carboxylic acid.

    Reduction: 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-Chloro-5H-pyrrolo[2,3-B]pyrazine-7-carbaldehyde involves its interaction with specific molecular targets:

Properties

Molecular Formula

C7H4ClN3O

Molecular Weight

181.58 g/mol

IUPAC Name

3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde

InChI

InChI=1S/C7H4ClN3O/c8-5-2-9-6-4(3-12)1-10-7(6)11-5/h1-3H,(H,10,11)

InChI Key

INWHMTOANDXOJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N=C2N1)Cl)C=O

Origin of Product

United States

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